molecular formula C6H15N B1588556 (S)-2-Aminohexane CAS No. 70492-67-0

(S)-2-Aminohexane

Cat. No. B1588556
CAS RN: 70492-67-0
M. Wt: 101.19 g/mol
InChI Key: WGBBUURBHXLGFM-LURJTMIESA-N
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Description

(S)-2-Aminohexane , also known as L-2-Aminohexane , is an organic compound with the chemical formula C6H15N . It belongs to the class of aliphatic amines and is a six-carbon chain with an amino group (-NH2) attached to the second carbon atom. The compound is chiral, meaning it has two enantiomers: (S)-2-Aminohexane and ®-2-Aminohexane.



Synthesis Analysis

The synthesis of (S)-2-Aminohexane can be achieved through various methods, including reductive amination of the corresponding ketone or aldehyde using ammonia or primary amines. Detailed synthetic routes and conditions would require further investigation of relevant literature.



Molecular Structure Analysis

The molecular structure of (S)-2-Aminohexane consists of a six-carbon linear chain with an amino group (-NH2) attached to the second carbon atom. The compound is optically active due to its chiral nature.



Chemical Reactions Analysis

(S)-2-Aminohexane can participate in various chemical reactions, including:



  • Reductive Amination : Conversion of the corresponding ketone or aldehyde to the amine using reducing agents.

  • Acid-Base Reactions : Interaction with acids or bases to form salts.

  • Esterification : Reaction with carboxylic acids to form esters.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Molecular Weight : Approximately 101.19 g/mol.

    • Melting Point : Varies depending on the enantiomer.

    • Solubility : Soluble in water and common organic solvents.



  • Chemical Properties :

    • Basicity : (S)-2-Aminohexane acts as a weak base due to the amino group.

    • Reactivity : It can undergo nucleophilic reactions and form salts with acids.




Scientific Research Applications

  • Enantioselective Sensing : (S)-2-Aminohexane can be used for enantioselective discrimination. In a study, chiral conducting polyaniline (PANI) molecules induced by chiral dopants self-assembled into superhelical microfibers. These microfibers showed potential for applications in online chiral discrimination, including discrimination of chiral aminohexane (Zou, Yan, Fang, Yang, Liang, Deng, Yao, & Wei, 2014).

  • Chemical Synthesis and Polymer Industry : (S)-2-Aminohexane plays a significant role in chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry. It's also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

  • Surface Plasmon Resonance Analysis : (S)-2-Aminohexane has been utilized in surface plasmon resonance (SPR) for the detection of aqueous copper ions. A study demonstrated the use of amino-terminated self-assembled monolayers, including 6-aminohexane, for selective detection of Cu2+ ions (Hong, Kang, Moon, Oh, & Yi, 2007).

  • Biomedical Applications : In the field of biomedicine, (S)-2-Aminohexane derivatives have been used as carriers for antitumor agents. For instance, the aminohexyl derivative of a copolymer was used as a carrier for methotrexate, an antitumor agent, demonstrating its potential in targeted drug delivery systems (Horák, Švec, Adamyan, Titova, Skuba, Voronkova, Trostenyuk, Vishnevskiĭ, & Gumargalieva, 1992).

Safety And Hazards

(S)-2-Aminohexane is generally considered safe when handled properly. However, like any amine, it may cause skin and eye irritation. Always follow safety precautions when working with chemicals.


Future Directions

Research on (S)-2-Aminohexane could focus on:



  • Biological Applications : Investigating its potential as a chiral building block in drug synthesis.

  • Green Synthesis : Developing environmentally friendly synthetic routes.

  • Functionalization : Exploring modifications to enhance its properties.


Please note that this analysis is based on existing knowledge, and further research and consultation of relevant papers are recommended for a more detailed understanding. 🌟


properties

IUPAC Name

(2S)-hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBBUURBHXLGFM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426453
Record name (S)-2-Aminohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Aminohexane

CAS RN

70492-67-0
Record name (S)-2-Aminohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexanamine, (2S)-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
T Kimura, M Khan, T Kamiyama - Journal of thermal analysis and …, 2006 - akjournals.com
Enthalpies of mixing of R - and S -enantiomers of liquid chiral compounds such as 2-aminohexane, 2-aminoheptane, 2-aminooctane, 2-aminononane, 1-(4-chlorophenyl)-ethylamine, 1-…
Number of citations: 12 akjournals.com
S Liu, Z Wang, K Chen, L Yu, Q Shi, X Dong… - Catalysis Science & …, 2022 - pubs.rsc.org
Chiral amines are valuable intermediates widely applied in the pharmaceutical industry. As an alternative to classical synthetic methods for the production of chiral amines, biocatalytic …
Number of citations: 3 pubs.rsc.org
R Puglisi, FP Ballistreri, CMA Gangemi… - New Journal of …, 2017 - pubs.rsc.org
… of the host); (b) and (c) S-2-aminohexane (ROE contacts between β-CH 3 of the guest and … 2-aminohexane; and (down) S-2-aminohexane and relative ROE interactions. Insets show the …
Number of citations: 27 pubs.rsc.org
SW Han, JS Shin - Biochemical Engineering Journal, 2020 - Elsevier
ω-Transaminase (ω-TA) serves as an attractive biocatalyst for the asymmetric synthesis of chiral amines from prochiral ketones. However, the ω-TA reactions suffer from exceedingly …
Number of citations: 4 www.sciencedirect.com
W Zou, Y Yan, J Fang, Y Yang, J Liang… - Journal of the …, 2014 - ACS Publications
Chiral amplification and discrimination are great challenges in both scientific and technological research fields such as chemical synthesis, chiral catalysis, and biomedicine. By …
Number of citations: 82 pubs.acs.org
M Graber, H Rouillard, R Delatouche, N Fniter… - Journal of …, 2016 - Elsevier
Lipases are important catalysts in chiral synthesis due to their wide substrate recognition combined with a high stereoselectivity. We demonstrate here that the state, free or immobilized, …
Number of citations: 7 www.sciencedirect.com
T He, C Ren, Y Luo, Q Wang, J Li, X Lin, C Ye… - Chemical …, 2019 - pubs.rsc.org
A new family of water-soluble chiral tetrazine derivatives 1 and 2 is reported. Spectroscopic studies reveal that the derivatives violate Kasha's rule and emit from their upper-excited …
Number of citations: 19 pubs.rsc.org
Y Yang, J Liang, F Pan, Z Wang, J Zhang… - Nature …, 2018 - nature.com
Transfer of molecular chirality to supramolecular chirality at nanoscale and microscale by chemical self-assembly has been studied intensively for years. However, how such molecular …
Number of citations: 33 www.nature.com
C Meinert, NC Jones, SV Hoffmann… - … of Photochemistry and …, 2016 - Elsevier
… The CD and anisotropy spectra of non-dissolved R- and S-2-aminohexane (Fig. S1) as well as R- and S-2-aminoheptane (Fig. S2) have also been recorded and are compared with their …
Number of citations: 9 www.sciencedirect.com
F Rochelle - hal.science
Lipases are important catalysts in chiral synthesis due to their wide substrate recognition combined with a high stereoselectivity. We demonstrate here that the state, free or immobilized, …
Number of citations: 2 hal.science

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